molecular formula C14H10BrClN2 B15288038 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- CAS No. 156073-03-9

2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-

Cat. No.: B15288038
CAS No.: 156073-03-9
M. Wt: 321.60 g/mol
InChI Key: CGJTYEWHOUWBSM-UHFFFAOYSA-N
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Description

2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a bromine atom and a nitrile group, as well as a phenyl ring substituted with a chlorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate in solvents such as dimethylformamide (DMF) or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinecarbonitrile, 5-bromo-3-[2-(4-chlorophenyl)ethyl]-
  • 2-Pyridinecarbonitrile, 5-bromo-3-[2-(2-chlorophenyl)ethyl]-

Uniqueness

2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]- is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

5-bromo-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2/c15-12-7-11(14(8-17)18-9-12)5-4-10-2-1-3-13(16)6-10/h1-3,6-7,9H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJTYEWHOUWBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCC2=C(N=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446610
Record name 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156073-03-9
Record name 2-Pyridinecarbonitrile, 5-bromo-3-[2-(3-chlorophenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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